

# Comparative efficacy of different Febuxostat doses in achieving target serum urate levels

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## Compound of Interest

Compound Name: Febuxostat

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## Comparative Efficacy of Febuxostat Doses in Achieving Target Serum Urate Levels

This guide provides a detailed comparison of the efficacy of different doses of **febuxostat**, a non-purine selective xanthine oxidase inhibitor, in achieving target serum urate (sUA) levels in patients with hyperuricemia and gout. The data presented is compiled from key clinical trials to assist researchers, scientists, and drug development professionals in understanding the dose-response relationship of this therapeutic agent.

## Data Presentation: Efficacy of Febuxostat in Clinical Trials

The efficacy of **febuxostat** is primarily evaluated by its ability to reduce sUA levels to the target of less than 6.0 mg/dL. The following tables summarize the primary efficacy endpoint from several key multicenter, randomized controlled trials.

Table 1: Phase II Dose-Response Study (28 Days)

Treatment Group	Percentage of Patients Achieving sUA <6.0 mg/dL[1]	Mean sUA Reduction from Baseline[1]
Placebo	0%	2%
Febuxostat 40 mg	56%	37%
Febuxostat 80 mg	76%	44%
Febuxostat 120 mg	94%	59%

Table 2: Phase III Comparative Trials (APEX, FACT, and CONFIRMS Studies)

Study	Treatment Group	Duration	Percentage of Patients Achieving Primary Endpoint (sUA <6.0 mg/dL)
APEX	Febuxostat 80 mg	28 Weeks	48%
	Febuxostat 120 mg		65%
	Febuxostat 240 mg		69%
	Allopurinol (300/100 mg)		22%
	Placebo		0%
FACT	Febuxostat 80 mg	52 Weeks	53%[2][3]
	Febuxostat 120 mg		62%[2][3]
	Allopurinol (300 mg)		21%[2][3]
CONFIRMS	Febuxostat 40 mg	6 Months	45%
	Febuxostat 80 mg		67%[4]
	Allopurinol (300/200 mg)		42%[4]

\* Indicates a statistically significant superiority over the allopurinol group ( $p < 0.001$ ).[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The data presented is primarily derived from randomized, double-blind, multicenter clinical trials comparing various doses of **febuxostat** against a placebo or the active comparator, allopurinol.

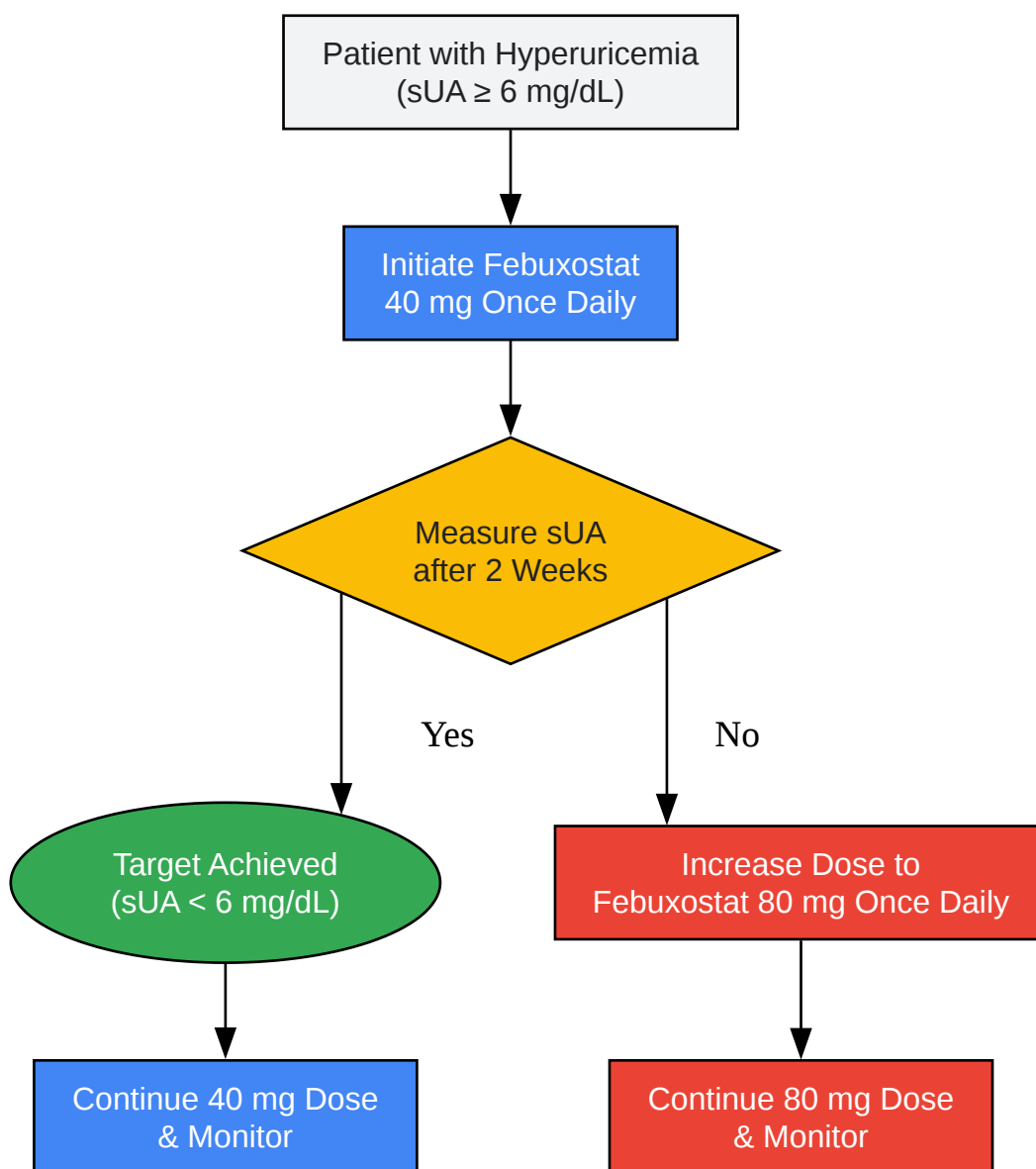
### Key Study Methodologies:

- **Patient Population:** The studies enrolled adult patients with a diagnosis of gout and hyperuricemia, typically defined as a baseline serum urate level of  $\geq 8.0$  mg/dL.[\[3\]](#)[\[4\]](#)[\[5\]](#) Patients with secondary hyperuricemia or those with severe renal impairment were often excluded.
- **Study Design:** Key trials like the FACT and APEX studies were randomized, double-blind, and controlled for 28 to 52 weeks.[\[1\]](#)[\[3\]](#) The CONFIRMS trial was a 6-month study with a similar design.[\[1\]](#)[\[4\]](#)
- **Treatment Regimen:**
  - Patients were randomly assigned to receive a fixed daily dose of **febuxostat** (e.g., 40 mg, 80 mg, 120 mg), allopurinol (typically 300 mg, or adjusted for renal function), or a placebo.[\[1\]](#)[\[3\]](#)[\[4\]](#)
  - The recommended starting dose of **febuxostat** in clinical practice is 40 mg once daily.[\[6\]](#)[\[7\]](#) If the target sUA of  $< 6$  mg/dL is not achieved after two weeks, the dose is often increased to 80 mg once daily.[\[6\]](#)[\[7\]](#)
- **Gout Flare Prophylaxis:** To prevent gout flares that can occur upon initiation of urate-lowering therapy, patients in these trials typically received prophylaxis with colchicine or a non-steroidal anti-inflammatory drug (NSAID) for a specified period, often up to the first 8 weeks of treatment.[\[3\]](#)[\[6\]](#)
- **Primary Efficacy Endpoint:** The primary measure of efficacy was the proportion of subjects who achieved a target serum urate level of  $< 6.0$  mg/dL at the final study visit or during the last three measurements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Visualizations

### Logical Flow of **Febuxostat** Dose Titration

The following diagram illustrates the recommended clinical approach to **febuxostat** dosing, which often involves a dose adjustment based on the patient's serum urate response. This "treat-to-target" strategy is a key logical relationship in the application of **febuxostat**.

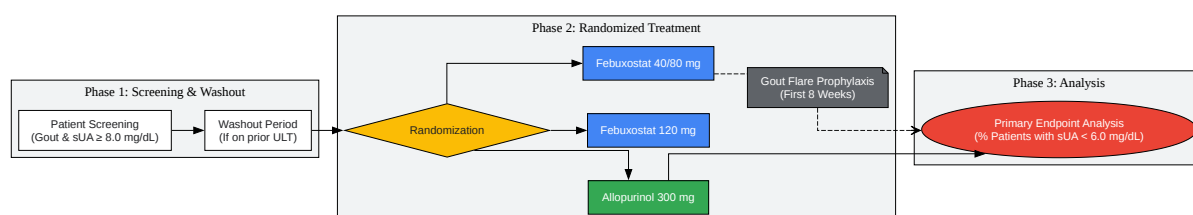


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Caption: **Febuxostat** dose titration logic based on serum urate levels.

Generalized Experimental Workflow for a **Febuxostat** Clinical Trial

This diagram outlines the typical workflow of the pivotal Phase III clinical trials (e.g., FACT, APEX) designed to compare the efficacy and safety of different **febuxostat** doses against an active comparator or placebo.



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Caption: Workflow of a typical Phase III **febuxostat** clinical trial.

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